4-Chlorobenzenesulfonohydrazide 4-Chlorobenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 2751-25-9
VCID: VC3774992
InChI: InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
SMILES: C1=CC(=CC=C1S(=O)(=O)NN)Cl
Molecular Formula: C6H7ClN2O2S
Molecular Weight: 206.65 g/mol

4-Chlorobenzenesulfonohydrazide

CAS No.: 2751-25-9

Cat. No.: VC3774992

Molecular Formula: C6H7ClN2O2S

Molecular Weight: 206.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzenesulfonohydrazide - 2751-25-9

Specification

CAS No. 2751-25-9
Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
IUPAC Name 4-chlorobenzenesulfonohydrazide
Standard InChI InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
Standard InChI Key IEEVZEZCTIQTJS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)NN)Cl
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)NN)Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-Chlorobenzenesulfonohydrazide, with the molecular formula C6H7ClN2O2S, has a molecular weight of 206.65 g/mol . It is a crystalline solid that can be recrystallized from ethanol to obtain pure samples . The compound features a 4-chloro-substituted phenyl ring connected to a sulfonohydrazide group, which contains both sulfonyl and hydrazide functionalities.

Table 1: Key Physical and Chemical Properties of 4-Chlorobenzenesulfonohydrazide

PropertyValueReference
Chemical FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
CAS Number2751-25-9
Physical StateCrystalline solid
SolubilitySoluble in ethanol, DMF
Melting PointDetermined through recrystallization

Structural Characteristics

The chemical structure of 4-Chlorobenzenesulfonohydrazide consists of a 4-chlorophenyl ring attached to a sulfonohydrazide (-SO2-NH-NH2) group. The sulfonyl group connects the aromatic ring to the hydrazide functionality, creating a molecule with multiple reactive sites . This structural arrangement is particularly important for its reactivity in condensation reactions with carbonyl compounds.

The spectroscopic characteristics of sulfonohydrazide compounds reveal distinctive features. In the IR spectra, characteristic bands are observed around 3150-3200 cm-1 (N-H stretching), 1370-1390 cm-1 (SO2 asymmetric stretching), and 1160-1175 cm-1 (SO2 symmetric stretching) . These spectral features provide important tools for structure confirmation during synthesis and characterization.

Synthesis Methods

Traditional Synthesis Approach

The synthesis of 4-Chlorobenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. According to documented procedures, this synthesis can be carried out under controlled temperature conditions to obtain high yields .

Standard Synthesis Protocol:

  • 4-Chlorobenzenesulfonyl chloride (0.01 mol) is dissolved in propanol (30 ml).

  • Hydrazine hydrate (99%, 5 ml) is added at 273 K under constant stirring.

  • The stirring is continued for 15 min at 273 K and then at 303 K for 3 hours.

  • After completion of the reaction (monitored by TLC), the reaction mixture is concentrated by evaporating the excess propanol.

  • The solid product is washed with cold water and dried to obtain 4-chlorobenzenesulfonohydrazide .

This synthesis approach offers a straightforward and efficient route to obtain the target compound with good purity. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydrazine acts as a nucleophile, attacking the sulfonyl chloride group.

Purification and Characterization

The crude product obtained from the synthesis can be purified through recrystallization from ethanol to obtain high-purity crystals suitable for further applications and analyses . Confirmation of the product's structure and purity involves various analytical techniques including:

  • Thin-layer chromatography (TLC) for monitoring reaction completion

  • Infrared (IR) spectroscopy for functional group identification

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Elemental analysis for compositional verification

Applications in Organic Synthesis

Precursor for Hydrazone Derivatives

One of the most significant applications of 4-Chlorobenzenesulfonohydrazide is its use as a precursor in the synthesis of hydrazone derivatives. These derivatives are formed through condensation reactions with various aldehydes and ketones . The resulting compounds, known as sulfonohydrazones, exhibit diverse biological activities and are important in medicinal chemistry.

Table 2: Examples of Hydrazone Derivatives Synthesized from 4-Chlorobenzenesulfonohydrazide

DerivativeAldehyde UsedReaction ConditionsReference
(E)-N′-(Benzylidene)-4-chlorobenzenesulfonohydrazideBenzaldehydeEthanol, glacial acetic acid, 4h reflux
(E)-N′-(2-Methylbenzylidene)-4-chlorobenzenesulfonohydrazide2-MethylbenzaldehydeEthanol, glacial acetic acid, 4h reflux
(E)-N′-(4-Methylbenzylidene)-4-chlorobenzenesulfonohydrazide4-MethylbenzaldehydeEthanol, glacial acetic acid, 4h reflux
(E)-N′-(4-Chlorobenzylidene)-4-chlorobenzenesulfonohydrazide4-ChlorobenzaldehydeEthanol, glacial acetic acid, 4h reflux
(E)-N′-(4-Nitrobenzylidene)-4-chlorobenzenesulfonohydrazide4-NitrobenzaldehydeEthanol, glacial acetic acid, 4h reflux

The general synthesis procedure for these derivatives involves:

  • Mixing 4-chlorobenzenesulfonohydrazide (0.01 mol) with an aldehyde (0.01 mol) in ethanol (30 ml).

  • Adding two drops of glacial acetic acid as a catalyst.

  • Refluxing the mixture for approximately 4 hours.

  • Cooling to room temperature and concentrating by evaporating excess solvent.

  • Washing the solid product with cold water and recrystallizing from ethanol .

Formation of Biologically Active Compounds

4-Chlorobenzenesulfonohydrazide serves as a key building block in the synthesis of compounds with significant biological activities. The hydrazone derivatives synthesized from this compound have been investigated for various pharmacological properties, including:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria

  • Antitubercular activity against Mycobacterium tuberculosis

  • Enzyme inhibitory properties, particularly against acetylcholinesterase and α-glucosidase

The presence of the chloro substituent at the para position of the phenyl ring contributes to the enhanced biological activities of these derivatives, particularly in terms of antimicrobial potency .

Biological Activities and Medicinal Applications

Antimicrobial Properties

Derivatives of 4-chlorobenzenesulfonohydrazide have demonstrated significant antimicrobial activities. Hydrazide-hydrazone compounds formed from this precursor have been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Research has shown that the structural features of these compounds, particularly the presence of the sulfonohydrazide group and the chloro substituent, contribute to their antimicrobial efficacy. The mechanism of action may involve interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Antitubercular Activity

One of the most promising applications of 4-chlorobenzenesulfonohydrazide derivatives is in the development of antitubercular agents. Studies have reported that sulfonyl hydrazones derived from this compound exhibit activity against Mycobacterium tuberculosis, with some derivatives showing comparable activity to established antitubercular drugs .

For instance, certain hydrazone derivatives containing the 4-chlorobenzenesulfonohydrazide moiety have demonstrated minimal inhibitory concentration (MIC) values below 0.4 μM against Mycobacterium tuberculosis strains . These findings highlight the potential of these compounds in addressing the global challenge of tuberculosis, particularly in the context of drug-resistant strains.

Enzyme Inhibitory Properties

Recent research has also explored the enzyme inhibitory properties of 4-chlorobenzenesulfonohydrazide derivatives. Some compounds have shown promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease .

Compound TypeTarget EnzymeInhibitory Activity (IC50)Comparison to Reference StandardReference
SulfonohydrazonesAcetylcholinesteraseVaries by derivativeSome derivatives more active than galantamine
Sulfonohydrazonesα-GlucosidaseRange: 110-180 μMSome derivatives more active than acarbose
Sulfonohydrazonesα-AmylaseRange: 63-90 μMSome derivatives more active than acarbose

Crystal Structure and Molecular Interactions

X-ray Crystallography Studies

The crystal structure of 4-chlorobenzenesulfonohydrazide and its derivatives has been extensively studied using X-ray crystallography, providing valuable insights into their molecular geometry and packing arrangements . These studies have revealed important features such as bond lengths, angles, and torsion angles that influence the compounds' reactivity and biological activities.

In the crystal structure of 4-chlorobenzenesulfonohydrazide derivatives, the molecules typically exhibit characteristic twisting at the sulfur atom, as evidenced by the C—S—N—N torsion angles. For instance, in some derivatives, these angles range from -62.4° to 56.8°, indicating non-planarity of the sulfonohydrazide parts of the molecules .

Hirshfeld Surface Analysis

Key findings from these analyses include:

  • The presence of N—H⋯O hydrogen bonding networks that contribute to crystal packing

  • C—H⋯Cl interactions that further stabilize the crystal structure

  • π-π stacking interactions between aromatic rings in adjacent molecules

These molecular interactions are crucial for understanding the structure-property relationships of 4-chlorobenzenesulfonohydrazide derivatives and can inform the design of new compounds with enhanced properties.

Future Research Directions

Synthetic Methodology Improvements

Future research could also focus on improving the synthetic methodologies for 4-chlorobenzenesulfonohydrazide and its derivatives:

  • Development of greener synthesis approaches with reduced environmental impact

  • Exploration of catalytic methods to enhance reaction efficiency

  • Investigation of one-pot multi-component reactions for direct access to complex derivatives

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies could provide valuable insights into the molecular features responsible for the biological activities of 4-chlorobenzenesulfonohydrazide derivatives. These studies could guide the rational design of compounds with enhanced potency and selectivity for specific targets.

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